molecular formula C15H18N2O4 B062941 N-Boc-DL-3-Cyanophenylalanine CAS No. 191872-32-9

N-Boc-DL-3-Cyanophenylalanine

Cat. No. B062941
M. Wt: 290.31 g/mol
InChI Key: FDQDHMZKOPOWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-DL-3-Cyanophenylalanine is a synthetic amino acid derivative used in peptide synthesis and biochemical research. Its structure and properties make it a significant compound in the study of protein function and structure.

Synthesis Analysis

Synthesis of N-Boc-DL-3-Cyanophenylalanine involves various chemical reactions and methodologies. One approach includes the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine which enables native chemical ligation at phenylalanine, showing the compound's versatility in peptide bonding and modifications (Crich & Banerjee, 2007). Additionally, methods for creating diastereomers of similar compounds have been developed, showcasing the diverse synthetic pathways possible (Pastó et al., 1997).

Molecular Structure Analysis

The molecular structure of N-Boc-DL-3-Cyanophenylalanine is characterized by its Boc-protected amino group and the cyanophenyl side chain, contributing to its unique chemical and physical properties. The structure has been analyzed through various spectroscopic methods in related derivatives (Baldini et al., 1988).

Scientific Research Applications

Amino Acid Metabolism in Cancer Therapy

N-Boc-DL-3-Cyanophenylalanine may be implicated in the metabolism of amino acids in cancer patients. Research indicates that amino acids can acutely stimulate muscle protein synthesis in cancer patients undergoing intense chemotherapy. This suggests a role for specific amino acids in mitigating the effects of muscle wasting and malnutrition in cancer patients undergoing treatment (Dillon et al., 2007).

Metabolism and Clinical Outcomes in Stroke Patients

Studies also explore the impact of amino acids on the mobilization of circulating endothelial progenitor cells, which can be crucial for patients with acute ischemic stroke. N-Boc-DL-3-Cyanophenylalanine's role in this context could be related to its structural or metabolic functions, influencing recovery and clinical outcomes in stroke patients (Zhao et al., 2016).

Role in Boron Neutron Capture Therapy

In the context of boron neutron capture therapy, a novel cancer treatment method, compounds like N-Boc-DL-3-Cyanophenylalanine may be studied for their pharmacokinetics and biodistribution, which are critical in assessing the therapy's effectiveness for conditions such as glioma and metastatic melanoma (Mallesch et al., 1994).

Safety And Hazards

The safety information for N-Boc-DL-3-Cyanophenylalanine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQDHMZKOPOWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402796
Record name N-Boc-DL-3-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-DL-3-Cyanophenylalanine

CAS RN

191872-32-9
Record name N-Boc-DL-3-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.